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Compound of Interest

Compound Name: tert-Amylamine

cat. No.: B128125

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of tert-Amylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Amylamine, a primary aliphatic amine, serves as a valuable building block in organic
synthesis and has been identified as a metabolite in cancer metabolism.[1][2][3] A thorough
understanding of its nomenclature according to the International Union of Pure and Applied
Chemistry (IUPAC) is fundamental for unambiguous scientific communication. This guide
provides a detailed explanation of the [IUPAC naming conventions for tert-amylamine,
alongside a compilation of its chemical and physical properties, relevant experimental
protocols, and its place within metabolic contexts.

IUPAC Nomenclature

The common name "tert-amylamine" refers to the tertiary amyl (a five-carbon) group attached
to an amine group. While widely used, the systematic IUPAC nomenclature provides a more
precise and universally understood descriptor. The preferred IUPAC name for tert-amylamine
is 2-methylbutan-2-amine.[2][4]

Derivation of the IUPAC Name

The systematic name is derived following these steps:
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Identify the longest carbon chain containing the functional group (the amine): In this case,
the longest chain is a butane chain (four carbons).

Number the carbon chain: Numbering starts from the end that gives the carbon atom bonded
to the nitrogen the lowest possible number. For this molecule, the amine group is attached to
the second carbon, regardless of which end you start from.

Identify and number the substituents: A methyl group (-CH3) is attached to the same carbon
as the amine group, which is carbon number 2.

Assemble the name: The parent alkane is butane. Since the amine is the principal functional
group, the suffix "-amine" is used. The location of the amine group is indicated by "-2-amine".
The methyl substituent is named and located, giving "2-methyl". Combining these parts
results in the final IUPAC name: 2-methylbutan-2-amine.

TUPAC Naming Steps

(1. Longest Chain: ButaneHZA Numbering: Amine at CZH& Substituent: Methyl at C2H4. Assemble Name 2-methylbutan-2-amine

Structure of tert-Amylamine

»  NH2

CHs
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© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: IUPAC nomenclature derivation for tert-amylamine.

Synonyms

In literature and chemical catalogs, several synonyms for 2-methylbutan-2-amine are
commonly encountered. These include:

tert-Amylamine[2][5]

tert-Pentylamine[2][5]

1,1-Dimethylpropylamine[2][5]

2-Methyl-2-butylamine[5]

2-Amino-2-methylbutane[2][3]

Chemical and Physical Properties

A summary of the key quantitative data for 2-methylbutan-2-amine is presented below. This
information is crucial for experimental design, safety considerations, and analytical method
development.
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Property Value Reference(s)
Molecular Formula CsHisN [6]

Molecular Weight 87.17 g/mol [6]

CAS Number 594-39-8 [1]
Appearance Colorl.ess' to almost colorless B3]

clear liquid

Boiling Point 77 °C [1][7]

Melting Point -105 °C [7]

Density 0.746 g/mL at 25 °C [1107]

Refractive Index (n2°/D)

1.3996

[1](7]

pKa

10.85at 19 °C

[317]

Flash Point

-1 °C (closed cup)

Solubility in Water

30g/Lat25°C

[3]

SMILES

CCC(C)(C)N

InChlKey

GELMWIVBBPAMIO-
UHFFFAOYSA-N

Experimental Protocols
Synthesis via Ritter Reaction

A general and efficient method for the synthesis of tert-alkylamines is the Ritter reaction,

followed by amide hydrolysis. This can be adapted for the synthesis of 2-methylbutan-2-amine.

[8]

Methodology:

o Amide Formation: 2-Methyl-2-butanol (tert-amyl alcohol) is reacted with chloroacetonitrile in

the presence of a strong acid catalyst (e.g., sulfuric acid). This forms the intermediate, N-

(1,1-dimethylpropyl)-2-chloroacetamide.
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o Amide Cleavage: The resulting chloroacetamide is subsequently treated with thiourea in a
refluxing solvent mixture (e.g., ethanol and acetic acid) to cleave the chloroacetyl group.

o Workup and Purification: The reaction mixture is worked up by basification followed by

extraction with an organic solvent. The crude amine is then purified by distillation to yield 2-
methylbutan-2-amine.
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Step 1: Ritter Reaction (Amide Formation)
2-Methyl-2-butanol +
Chloroacetonitrile
Y

[ Add Strong Acid (H2S0a) ]

Y
6-(1,1-dimethylpropyl)-2-ch|0roacetamida

I
Intermediate
1

T
Step 2: Ami\?le Cleavage

Gdd Thiourea in EtOH/AcOI—D
Y

[Reflux Reaction Mixture]
Y
Grude Amine Mixtura

|
Product Mixture
[}

Step 3: P&riﬁcation

[Basiﬁcation & ExtractiorD

Distillation

Pure 2-methylbutan-2-amine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 2-methylbutan-2-amine.
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Analytical Characterization

Purity and identity of 2-methylbutan-2-amine are typically confirmed using standard analytical
techniques.

o Gas Chromatography (GC): Due to its volatility, GC is an excellent method for assessing the
purity of 2-methylbutan-2-amine.[5] A non-polar or mid-polar column can be used with a
flame ionization detector (FID) for quantification.

e Nonaqueous Titration: The basicity of the amine allows for quantification via nonaqueous
titration with a standard acid, such as perchloric acid in glacial acetic acid.[5]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectroscopy can
confirm the structure of the molecule by analyzing the chemical shifts and coupling patterns
of the hydrogen and carbon atoms.

¢ Mass Spectrometry (MS): MS can be used to determine the molecular weight and
fragmentation pattern, further confirming the identity of the compound.

Biological Context and Metabolic Pathways

2-Methylbutan-2-amine has been identified as a metabolite in the context of cancer
metabolism.[1][2][3] While specific pathways detailing its biosynthesis and degradation are not
extensively documented in readily available literature, the metabolism of primary aliphatic
amines generally follows established routes.

Primary amines can be metabolized by various enzymes, including monoamine oxidases
(MAOSs) and cytochrome P450 (CYP) enzymes. A plausible metabolic fate for 2-methylbutan-2-
amine would involve oxidative deamination.
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Caption: A putative metabolic pathway for 2-methylbutan-2-amine.

This proposed pathway involves an initial oxidation to an unstable imine intermediate, which
would then spontaneously hydrolyze to yield 2-pentanone and ammonia. This is a common
metabolic route for primary amines that possess a hydrogen atom on the a-carbon. However,
as a tertiary amine with no a-hydrogens, the metabolism might proceed differently, potentially
through N-oxidation or other pathways. The study of its specific metabolic fate is an area for
further research, particularly given its association with cancer metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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